molecular formula C18H19FN2O4S B2385719 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine CAS No. 670272-30-7

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine

Cat. No.: B2385719
CAS No.: 670272-30-7
M. Wt: 378.42
InChI Key: YCRYGXDGCVKKNS-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine is a complex organic compound with a unique structure that combines a benzodioxole ring, a fluorophenyl group, and a sulfonylpiperazine moiety

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled with a sulfonylpiperazine moiety under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine can be compared with other similar compounds, such as:

    1,3-Benzodioxol-5-yl(3-fluorophenyl)methanone: This compound shares the benzodioxole and fluorophenyl groups but lacks the sulfonylpiperazine moiety.

    N-(benzo[1,3]dioxol-5-ylmethyl)acetamide: This compound contains the benzodioxole ring but has different functional groups compared to the sulfonylpiperazine structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-2-1-3-16(11-15)26(22,23)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)25-13-24-17/h1-5,10-11H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRYGXDGCVKKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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